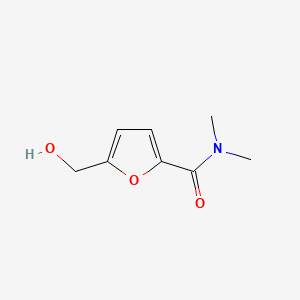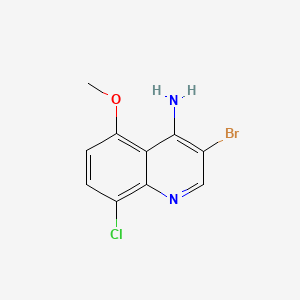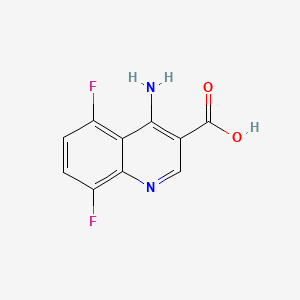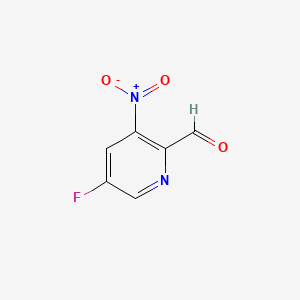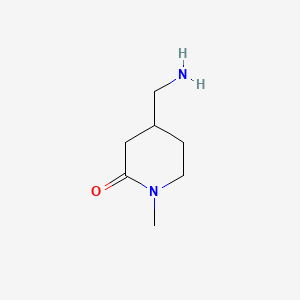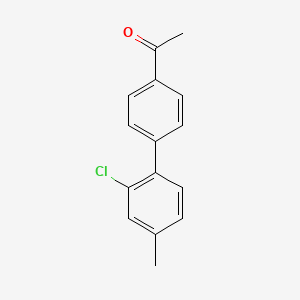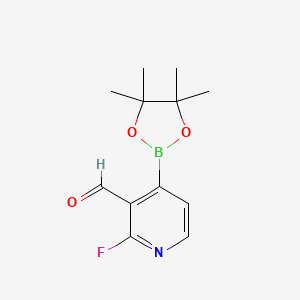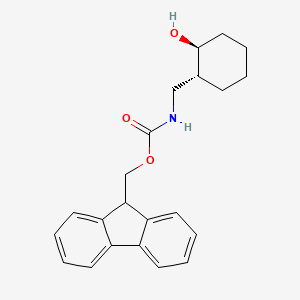
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the reaction of the fluorenyl and cyclohexyl intermediates with an isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl cyclohexylmethanol.
Substitution: Formation of N-alkylated carbamates.
科学研究应用
Chemistry
In organic synthesis, (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Biology
The compound is studied for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Medicine
Research is ongoing to explore its use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry
In materials science, the compound is investigated for its potential use in the development of novel polymers and coatings due to its unique structural properties.
作用机制
The mechanism of action of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves the hydrolysis of the carbamate linkage, releasing the active fluorenyl and cyclohexyl components. These components can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its applications.
Cyclohexylmethyl carbamate: Lacks the fluorenyl group, which may reduce its stability and effectiveness in certain applications.
Uniqueness
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to the combination of the fluorenyl and cyclohexyl groups, which confer both stability and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1217461-20-5 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.446 |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m1/s1 |
InChI 键 |
DLDUSAROVXDNNQ-VFNWGFHPSA-N |
SMILES |
C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
同义词 |
(1S,2R)-trans-2-(FMoc-aMinoMethyl)cyclohexanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


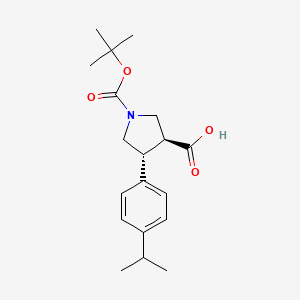
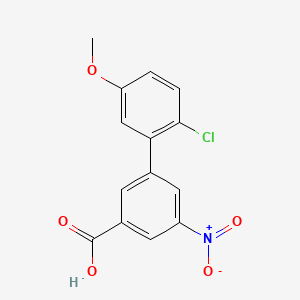
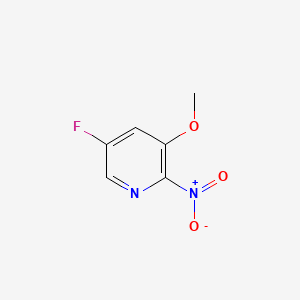
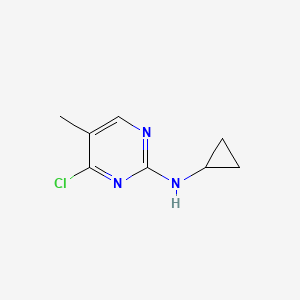

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)
